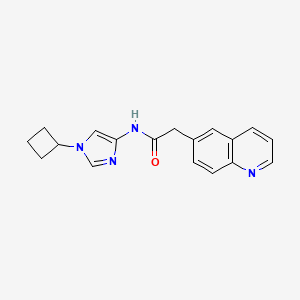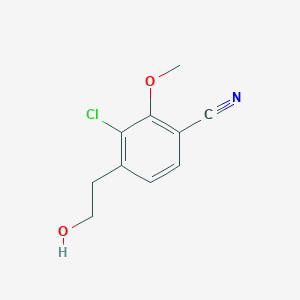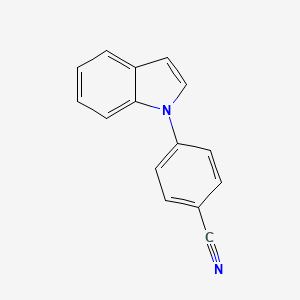
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide
Descripción general
Descripción
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is a complex organic compound that features a quinoline ring system linked to an imidazole moiety through an acetamide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring, followed by the introduction of the acetamide group. The final step involves the cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can act as a ligand in biochemical assays and studies.
Industry: It can be used in the production of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and imidazole rings can participate in various binding interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinolineacetamide derivatives: These compounds share the quinoline-acetamide structure but may have different substituents on the quinoline or acetamide groups.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents or linkages.
Uniqueness
N-(1-Cyclobutyl-1H-imidazol-4-yl)-2-(quinolin-6-yl)acetamide is unique due to the specific combination of the quinoline and imidazole rings, as well as the presence of the cyclobutyl group. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
395074-48-3 |
|---|---|
Fórmula molecular |
C18H18N4O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
N-(1-cyclobutylimidazol-4-yl)-2-quinolin-6-ylacetamide |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-11-22(12-20-17)15-4-1-5-15)10-13-6-7-16-14(9-13)3-2-8-19-16/h2-3,6-9,11-12,15H,1,4-5,10H2,(H,21,23) |
Clave InChI |
QWXWYHPKUCWHGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=C(C=C3)N=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Phenylsulfanyl-[1,3]dioxolan-2-one](/img/structure/B8658348.png)

![1-[3-Methoxy-4-(methylsulfonylamino)phenyl]ethyl amine](/img/structure/B8658358.png)










